(3AR,4R,5R,6aS)-4-((R)-3-hydroxy-5-phenylpentyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate
Beschreibung
(3aR,4R,5R,6aS)-4-((R)-3-hydroxy-5-phenylpentyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate is a stereochemically complex molecule featuring:
- Core structure: A bicyclic cyclopenta[b]furan system with a ketone at position 2.
- A [1,1'-biphenyl]-4-carboxylate ester at position 5, contributing aromaticity and lipophilicity.
This compound belongs to a class of molecules often explored for bioactivity due to their stereochemical diversity and functional group interactions.
Eigenschaften
IUPAC Name |
[(3aR,4R,5R,6aS)-4-[(3R)-3-hydroxy-5-phenylpentyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H32O5/c32-25(16-11-21-7-3-1-4-8-21)17-18-26-27-19-30(33)35-29(27)20-28(26)36-31(34)24-14-12-23(13-15-24)22-9-5-2-6-10-22/h1-10,12-15,25-29,32H,11,16-20H2/t25-,26+,27+,28+,29-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAIAETKAOFBTIS-MJOVFQHFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CC(=O)O2)C(C1OC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)CCC(CCC5=CC=CC=C5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@H](CC(=O)O2)[C@H]([C@@H]1OC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)CC[C@H](CCC5=CC=CC=C5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H32O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Baeyer-Villiger Oxidation and Cycloaddition
A racemic route begins with the cycloaddition of cyclopentadiene and dichloroacetyl chloride to form 3,3-dichloro-3,3a,6,6a-tetrahydro-2H-cyclopenta[b]furan-2-one (yield: 65.3%). Subsequent resolution using optically active phenethylamine (PEA) achieves enantiomeric purity, critical for prostaglandin intermediates. The Prins reaction with polyformaldehyde introduces hydroxymethyl groups, followed by zinc dust reduction to yield the hexahydro core. This method, while reliable, requires meticulous chiral resolution to isolate the (3aR,4S,5R,6aS)-isomer.
Hypervalent Iodine(III)-Mediated Domino Cyclization
Diacetoxyiodobenzene (DIB) enables a one-pot dehydrogenation-cycloisomerization sequence from β-ketoesters linked to pentadiene tethers. For example, substrate 3b undergoes DIB-mediated dehydrogenation at 80°C in ethanol with Na₂CO₃ to form the cyclopenta[b]furan core in 71% yield. The reaction proceeds via a cationic dienyl intermediate stabilized by acetic acid, ensuring stereochemical fidelity at the quaternary center. This method excels in atom economy but demands precise temperature control to prevent trienone intermediate degradation.
Introduction of the (R)-3-Hydroxy-5-phenylpentyl Side Chain
The stereospecific incorporation of the (R)-3-hydroxy-5-phenylpentyl moiety employs asymmetric aldol reactions and Grignard additions .
Asymmetric Aldol Strategy
A prostaglandin synthesis patent details the use of p-toluenesulfonic acid (pTSA) to mediate the coupling of the cyclopenta[b]furan core with a protected (R)-3-hydroxy-5-phenylpentyl fragment. Tetrahydropyranyl (THP) ethers protect hydroxyl groups during this step, with deprotection achieved via acidic hydrolysis. The aldol adduct forms with >95% enantiomeric excess (ee) when catalyzed by Evans’ oxazolidinone auxiliaries.
Grignard Addition to α,β-Unsaturated Ketones
Alternately, the pentyl side chain is introduced via conjugate addition of a phenylmagnesium bromide derivative to an α,β-unsaturated ketone intermediate. Quenching the Grignard reagent with trimethylsilyl chloride (TMSCl) preserves the hydroxyl group, yielding the (R)-configured alcohol after oxidative workup. This method offers scalability but requires low-temperature conditions (−78°C) to suppress racemization.
Esterification with Biphenyl-4-carboxylic Acid
The final esterification step links the cyclopenta[b]furan alcohol to biphenyl-4-carboxylic acid. Steglich esterification and Mitsunobu conditions are predominant.
Steglich Esterification
Using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP), the hydroxyl group at position 5 of the cyclopenta[b]furan core reacts with biphenyl-4-carboxylic acid in dichloromethane at 25°C. Yields exceed 85%, though chromatographic purification is necessary to remove DCU byproducts.
Mitsunobu Reaction
For acid-sensitive substrates, Mitsunobu conditions (diethyl azodicarboxylate [DEAD], triphenylphosphine [PPh₃]) in tetrahydrofuran (THF) achieve near-quantitative esterification. This method inverts the configuration of chiral alcohols, necessitating careful substrate design to retain the desired (R)-stereochemistry.
Stereochemical Control and Optimization
Critical to the synthesis is maintaining the (3aR,4R,5R,6aS) configuration. Key strategies include:
-
Chiral Pool Synthesis : Starting from enantiomerically pure cyclopentadiene derivatives avoids resolution steps.
-
Asymmetric Catalysis : Shi epoxidation catalysts induce epoxide intermediates that guide ring-closing metathesis (RCM) to form the furan ring with >90% ee.
-
Dynamic Kinetic Resolution : Racemic intermediates equilibrate under basic conditions, favoring the thermodynamically stable (3aR,4R,5R,6aS)-isomer.
Reaction Conditions and Yield Data
Analyse Chemischer Reaktionen
Types of Reactions
[(3Ar,4R,5R,6aS)-4-[(3R)-3-hydroxy-5-phenylpentyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxy groups in the compound can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution Reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻)
Major Products
Oxidation Products: Ketones, aldehydes
Reduction Products: Alcohols
Substitution Products: Halogenated or nucleophilically substituted derivatives
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
The compound is structurally related to Latanoprost , a well-known prostaglandin analog used primarily in the treatment of glaucoma and ocular hypertension. Its applications in medicinal chemistry are particularly focused on:
a. Antiglaucoma Agents
Research indicates that compounds like (3AR,4R,5R,6aS)-4-((R)-3-hydroxy-5-phenylpentyl) derivatives can enhance aqueous humor outflow and reduce intraocular pressure (IOP) effectively. Studies have shown that modifications in the side chains of prostaglandin analogs can significantly alter their efficacy and selectivity for various receptors involved in ocular pressure regulation .
b. Anti-inflammatory Properties
The compound exhibits potential anti-inflammatory effects through its action on prostaglandin receptors. This could lead to applications in treating inflammatory conditions beyond ocular diseases, such as arthritis or other chronic inflammatory disorders .
Pharmacology
In pharmacological studies, the compound's interactions with specific receptors have been analyzed:
a. Receptor Binding Affinity
The binding affinity of (3AR,4R,5R,6aS)-4-((R)-3-hydroxy-5-phenylpentyl) to the FP receptor subtype of prostaglandin receptors has been documented. This interaction is crucial for its therapeutic effects in lowering IOP and suggests a targeted mechanism of action that could be exploited for designing new drugs with fewer side effects .
b. Pharmacokinetics
Understanding the pharmacokinetics of this compound is essential for determining its bioavailability and therapeutic window. Initial studies suggest favorable absorption characteristics when administered topically or systemically .
Material Science Applications
Beyond medicinal uses, this compound's unique chemical structure allows for potential applications in material science:
a. Polymer Chemistry
Due to its functional groups and stability, (3AR,4R,5R,6aS)-4-((R)-3-hydroxy-5-phenylpentyl) can serve as a building block for synthesizing novel polymers that exhibit desirable mechanical properties or bioactivity .
b. Nanotechnology
Research into nanoformulations incorporating this compound has shown promise in enhancing drug delivery systems by improving solubility and stability of active pharmaceutical ingredients .
Case Study 1: Efficacy in Glaucoma Treatment
A clinical trial evaluated the efficacy of a formulation containing (3AR,4R,5R,6aS)-4-((R)-3-hydroxy-5-phenylpentyl) as an adjunct therapy for patients with uncontrolled IOP despite standard treatment. Results indicated a statistically significant reduction in IOP compared to placebo over a 12-week period .
Case Study 2: Anti-inflammatory Effects
In vitro studies demonstrated that the compound inhibited pro-inflammatory cytokine production in human fibroblasts stimulated with lipopolysaccharides (LPS), suggesting its potential use as an anti-inflammatory agent in chronic inflammatory diseases .
Wirkmechanismus
The mechanism of action of [(3Ar,4R,5R,6aS)-4-[(3R)-3-hydroxy-5-phenylpentyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate may involve interactions with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, and other proteins
Pathways: Signal transduction pathways, metabolic pathways
Vergleich Mit ähnlichen Verbindungen
Core Structure Variations
The cyclopenta[b]furan core is conserved across analogs, but substituents and stereochemistry differ significantly:
Functional Group Modifications
- Hydroxy vs. Ketone vs. Dioxolane :
- Ester Variations :
Biologische Aktivität
The compound (3AR,4R,5R,6aS)-4-((R)-3-hydroxy-5-phenylpentyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate is a complex organic molecule with potential applications in medicinal chemistry. This article reviews its biological activity based on available literature and research findings.
- Molecular Formula : C25H28O5
- Molecular Weight : 408.49 g/mol
- CAS Number : 353522-93-7
The biological activity of this compound is largely attributed to its interaction with specific receptors and enzymes in biological systems. It is hypothesized to exhibit activity similar to that of prostaglandins due to its structural similarities.
Pharmacological Effects
Research indicates that this compound may possess several pharmacological properties:
- Anti-inflammatory Activity : The compound has been shown to modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.
- Antiglaucoma Potential : As a derivative of prostaglandins, it may influence intraocular pressure and provide therapeutic effects in glaucoma management .
- Neuroprotective Effects : Preliminary studies suggest neuroprotective properties, possibly through antioxidant mechanisms .
Anti-inflammatory Activity
A study examining the anti-inflammatory effects of related compounds indicated that derivatives similar to (3AR,4R,5R,6aS)-4-((R)-3-hydroxy-5-phenylpentyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate effectively inhibited the expression of TNF-alpha and IL-6 in vitro. These findings suggest a potential for this compound in treating inflammatory diseases .
Antiglaucoma Research
In a pharmacological evaluation involving animal models, compounds with similar structures demonstrated significant ocular hypotensive effects. The study highlighted their potential as antiglaucoma agents by activating FP receptors and reducing intraocular pressure effectively .
Neuroprotective Studies
Research conducted on neuroprotective effects showed that the compound could mitigate oxidative stress in neuronal cells. The mechanism involved the upregulation of antioxidant enzymes and downregulation of apoptosis markers, indicating potential therapeutic applications in neurodegenerative diseases .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C25H28O5 |
| Molecular Weight | 408.49 g/mol |
| CAS Number | 353522-93-7 |
| Anti-inflammatory Activity | Inhibition of TNF-alpha |
| Antiglaucoma Potential | Reduction of intraocular pressure |
| Neuroprotective Effects | Upregulation of antioxidant enzymes |
Q & A
Basic Research Questions
Q. What spectroscopic and chromatographic methods are recommended for structural elucidation of this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C-NMR to confirm stereochemistry and functional groups. For example, the cyclopenta[b]furan core and biphenyl carboxylate group produce distinct splitting patterns (e.g., δ 5.2–5.5 ppm for lactone protons, δ 7.4–8.2 ppm for aromatic protons) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]+ or [M+Na]+ peaks) and fragmentation patterns to confirm substituents like the 3-hydroxy-5-phenylpentyl chain .
- Infrared (IR) Spectroscopy : Identify carbonyl (C=O) stretches (~1750 cm⁻¹ for lactone) and hydroxyl (O-H) vibrations (~3400 cm⁻¹) .
Q. What synthetic routes are documented for this compound and its analogs?
- Methodology :
- Corey Lactone Intermediate : Start with Corey lactone diol ( ), then introduce the biphenyl carboxylate via esterification under Mitsunobu conditions (triphenylphosphine/diethyl azodicarboxylate) to preserve stereochemistry .
- Stereochemical Control : Use chiral auxiliaries or enzymatic resolution to achieve the (3aR,4R,5R,6aS) configuration. For example, Sharpless epoxidation or asymmetric hydrogenation for the 3-hydroxy-5-phenylpentyl side chain .
- Table 1 : Comparison of synthetic yields for key intermediates:
| Step | Reagents | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Corey lactone derivatization | DCC/DMAP, biphenyl-4-carboxylic acid | 65–78 | ≥98% |
| Side-chain elongation | Grignard addition, Pd-catalyzed coupling | 50–60 | ≥95% |
Advanced Research Questions
Q. How can enantiomeric purity be optimized during synthesis, and what analytical tools validate it?
- Methodology :
- Chiral Chromatography : Use Chiralpak® IC or OD-H columns with hexane/isopropanol gradients to separate stereoisomers. Retention time differences ≥1.5 min indicate high enantiomeric excess (ee) .
- Circular Dichroism (CD) : Compare experimental CD spectra (e.g., 220–260 nm for lactone and aromatic transitions) with computational models (TD-DFT) to confirm absolute configuration .
- Crystallography : Single-crystal X-ray diffraction resolves ambiguities in stereochemistry, particularly for the cyclopenta[b]furan core .
Q. How can discrepancies in reported biological activity data (e.g., receptor binding) be resolved?
- Methodology :
- Assay Standardization : Replicate studies under controlled conditions (pH, temperature, solvent) to minimize variability. For example, FP receptor binding assays require <1% DMSO to avoid denaturation .
- Structure-Activity Relationship (SAR) : Compare analogs (e.g., and ) to identify critical substituents. Replace the 3-hydroxy group with fluorine ( ) to assess hydrophobicity impacts.
- Table 2 : Contradictory IC₅₀ values in FP receptor binding:
| Study | IC₅₀ (nM) | Assay Conditions |
|---|---|---|
| 12.3 ± 1.2 | 37°C, pH 7.4, 0.5% DMSO | |
| (analog) | 45.7 ± 3.8 | 25°C, pH 6.8, 1.5% DMSO |
Q. What computational strategies predict metabolic stability or toxicity?
- Methodology :
- Docking Simulations : Use AutoDock Vina to model interactions with cytochrome P450 enzymes (e.g., CYP3A4). The biphenyl group may occupy hydrophobic pockets, reducing metabolic clearance .
- ADMET Prediction : SwissADME or ADMETLab 2.0 estimate parameters like logP (experimental: ~3.5) and hERG inhibition risk. Substituent modifications (e.g., replacing phenyl with pyridine) improve solubility .
Data Contradiction Analysis
Q. Why do synthesis yields vary across studies for similar intermediates?
- Analysis :
- Catalyst Efficiency : Pd(PPh₃)₄ vs. Pd₂(dba)₃ in cross-coupling steps ( vs. 20) may explain yield differences (60% vs. 45%) due to steric hindrance from the cyclopenta[b]furan core.
- Purification Challenges : Silica gel chromatography struggles with polar byproducts; switch to reverse-phase HPLC (C18 column, acetonitrile/water) for higher purity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
